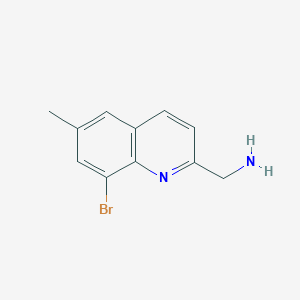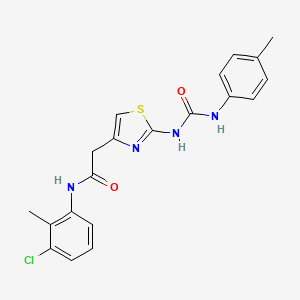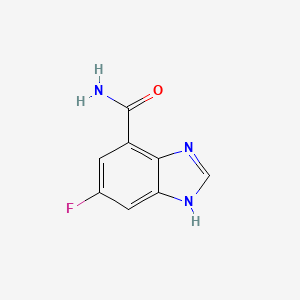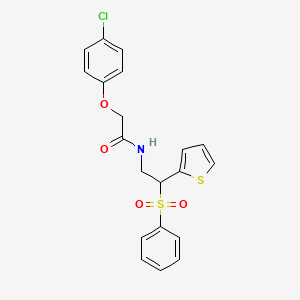
1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H21ClN4O4 and its molecular weight is 476.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity and Synthesis
The compound has been explored for its antibacterial properties. The synthesis of 1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one and similar derivatives has shown potent antibacterial activity against a range of bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These derivatives have been synthesized through processes involving 1H-NMR, MASS, and IR Spectroscopy, and their activity was measured using zone of inhibition assays, showing significant inhibition at certain concentrations (Kumar et al., 2021).
Novel Derivatives and Antimicrobial Activities
The design and synthesis of novel derivatives involving the furan-2-carbonyl piperazine structure have been reported. These compounds have been evaluated for their antimicrobial activities and some have shown promising results against various microorganisms, highlighting their potential in the development of new antimicrobial agents (Başoğlu et al., 2013).
Antidepressant and Antianxiety Properties
Synthesis and Pharmacological Evaluation
A novel series of compounds involving the furan-2-carbonyl piperazine structure have been synthesized and evaluated for their antidepressant and antianxiety properties. The compounds were tested using Porsolt’s behavioral despair test and the plus maze method, showing significant activity in reducing immobility times and displaying antianxiety effects (Kumar et al., 2017).
Anticancer Activity
Anticancer and DNA Binding
The synthesis of derivatives involving the furan-2-carbonyl piperazine structure has been associated with anticancer properties. Specifically, the compounds have been tested against cancer cell lines such as HT-29, exhibiting potent cytotoxic activity and inducing apoptosis. The mechanism involves cell cycle arrest, up-regulation of pro-apoptotic genes, and interactions with DNA through groove binding mode, suggesting a potential for chemotherapeutic applications (Ahagh et al., 2019).
Fluorescent Logic Gates and Luminescent Properties
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
The compound has been used to create solvent-polarity reconfigurable fluorescent logic gates, useful in probing cellular membranes and protein interfaces. These compounds exhibit changes in their logic functions based on solvent polarity, offering versatile tools for biological and chemical sensing applications (Gauci & Magri, 2022).
Luminescent Properties and Photo-Induced Electron Transfer
The luminescent properties and photo-induced electron transfer (PET) capabilities of naphthalimides with piperazine substituent have been studied, showcasing their potential as pH probes and in PET processes. This highlights the compound's role in fluorescence-based applications and its utility in chemical sensing and imaging technologies (Gan et al., 2003).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c26-19-7-5-17(6-8-19)16-30-22-18(3-1-9-27-22)15-20(24(30)32)23(31)28-10-12-29(13-11-28)25(33)21-4-2-14-34-21/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARIRPSBKYJRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2802554.png)
![4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B2802555.png)

![N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2802558.png)




